Nivalenol hydrate

Description

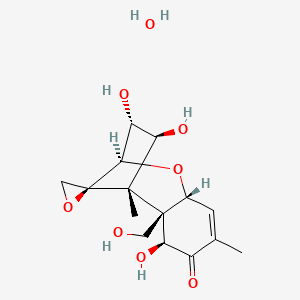

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H22O8 |

|---|---|

Molecular Weight |

330.33 g/mol |

IUPAC Name |

(1S,2R,3S,7R,9R,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate |

InChI |

InChI=1S/C15H20O7.H2O/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15;/h3,7,9-12,16,18-20H,4-5H2,1-2H3;1H2/t7-,9-,10-,11-,12-,13-,14-,15+;/m1./s1 |

InChI Key |

NDGPXJIOZIVCLI-NWWOVZTBSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO.O |

Canonical SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO.O |

Origin of Product |

United States |

Mycological and Environmental Factors in Nivalenol Hydrate Production

Producer Organisms: Fusarium Species Taxonomy and Chemotypes

The ability to produce nivalenol (B191977) is not ubiquitous among Fusarium species but is restricted to certain species and specific strains within those species, which are categorized into distinct chemotypes based on the primary trichothecene (B1219388) they synthesize.

Identification of Specific Fusarium Species Associated with Nivalenol Hydrate (B1144303) Production

A number of Fusarium species have been identified as producers of nivalenol and its acetylated derivatives. These fungi are significant plant pathogens, causing diseases such as Fusarium head blight (FHB) in wheat, barley, and other small grain cereals. The primary species associated with nivalenol contamination include Fusarium graminearum, Fusarium culmorum, and Fusarium poae. bohrium.compublicationslist.org Other species also reported to produce nivalenol, often with specific geographical distributions, are F. asiaticum, F. meridionale, F. cortaderiae, F. nivale, and F. crookwellense. mdpi.comnih.gov The F. graminearum species complex, a group of at least twelve phylogenetically distinct species, is a major producer of trichothecenes, with some lineages predominantly producing nivalenol. publicationslist.orgtandfonline.com For instance, studies in Paraguay identified F. meridionale and F. asiaticum isolates as nivalenol producers, while in Luxembourg, the nivalenol chemotype of F. culmorum was found to be a primary contributor to nivalenol contamination in wheat. bohrium.commdpi.com

| Fusarium Species | Commonly Associated Cereal Hosts | Geographical Notes |

|---|---|---|

| F. graminearum species complex | Wheat, Barley, Maize | Worldwide distribution; NIV chemotype prevalence varies geographically. bohrium.compublicationslist.org |

| F. culmorum | Wheat, Barley, Oats | Prevalent in Europe; can have a high proportion of NIV chemotypes. bohrium.comnih.gov |

| F. poae | Wheat, Barley | Often co-occurs with other Fusarium species. bohrium.com |

| F. asiaticum | Wheat, Barley, Maize | Predominantly found in Asia, with a high frequency of the NIV chemotype. mdpi.comtandfonline.com |

| F. meridionale | Wheat | Reported in South America. mdpi.com |

| F. cortaderiae | Wheat | Reported in South America. mdpi.com |

| F. nivale | Cereals | Associated with nivalenol production. nih.gov |

| F. crookwellense | Cereals | Associated with nivalenol production. nih.gov |

Genetic Characterization of Nivalenol Hydrate Chemotypes

Fusarium strains that produce type B trichothecenes are classified into chemotypes based on their main toxin product: nivalenol (NIV) or deoxynivalenol (B1670258) (DON). The DON producers are further subdivided into 3-acetyldeoxynivalenol (B190510) (3-ADON) and 15-acetyldeoxynivalenol (B30657) (15-ADON) chemotypes. tandfonline.comnih.gov This chemical diversity is determined by polymorphisms within the trichothecene biosynthesis (TRI) gene cluster. researchgate.net

The key genetic distinction between NIV and DON chemotypes lies in the functionality of two genes: TRI13 and TRI7. nih.gov

In NIV-producing strains, the TRI13 gene is functional and encodes a cytochrome P450 monooxygenase that hydroxylates the C-4 position of the trichothecene core. mdpi.com

Subsequently, the functional TRI7 gene encodes an acetyltransferase that acetylates the newly added C-4 hydroxyl group. mdpi.com

In contrast, DON-producing chemotypes possess non-functional versions of these genes, often referred to as pseudogenes (ψTRI13 and ψTRI7), due to mutations that prevent the production of functional enzymes. researchgate.netnih.gov Consequently, the C-4 position is not hydroxylated, and the biosynthetic pathway leads to DON instead of NIV. This genetic difference allows for the development of polymerase chain reaction (PCR)-based molecular assays to rapidly determine the chemotype of a Fusarium isolate without the need for chemical analysis. bohrium.comtandfonline.comresearchgate.net These genetic chemotyping tools are crucial for predicting the potential mycotoxin contamination risk in crops. bohrium.com

| Chemotype | Key Gene Functionality | Primary Mycotoxin Produced |

|---|---|---|

| Nivalenol (NIV) | Functional TRI13 and TRI7 | Nivalenol (NIV), 4-acetylnivalenol (4-ANIV) |

| 3-Acetyldeoxynivalenol (3-ADON) | Non-functional TRI13 and TRI7 (deleted in some strains) | Deoxynivalenol (DON), 3-Acetyldeoxynivalenol (3-ADON) |

| 15-Acetyldeoxynivalenol (15-ADON) | Non-functional TRI13 and TRI7 | Deoxynivalenol (DON), 15-Acetyldeoxynivalenol (15-ADON) |

Biosynthetic Pathways and Molecular Regulation

The synthesis of nivalenol is a multi-step process involving a cascade of enzymatic reactions catalyzed by proteins encoded by the TRI gene cluster. This pathway begins with basic precursors from primary metabolism and proceeds through a series of modifications to create the final complex trichothecene structure.

Elucidation of Precursor Compounds and Enzymatic Steps in this compound Synthesis

Trichothecenes are classified as sesquiterpenoids. mdpi.com Their biosynthesis originates from the isoprenoid pathway, starting with the precursor farnesyl pyrophosphate (FPP). mdpi.com The first committed step in the pathway is the cyclization of FPP to form the parent hydrocarbon, trichodiene. This reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the TRI5 gene. mdpi.com

Following the formation of trichodiene, a series of oxygenation reactions occur, catalyzed by the cytochrome P450 monooxygenase encoded by the TRI4 gene. mdpi.com These steps add multiple hydroxyl groups and an epoxide function at the C-12 and C-13 positions, which is characteristic of all trichothecenes, leading to the intermediate isotrichotriol. mdpi.com This intermediate undergoes spontaneous isomerization to form isotrichodermol. Further enzymatic modifications, including hydroxylation and acetylation steps at various positions on the trichothecene core, are catalyzed by other TRI gene products, ultimately leading to the formation of nivalenol.

Functional Roles of Key Genes and Enzymes in Trichothecene Biosynthesis (e.g., TRI Genes)

The biosynthesis of trichothecenes is governed by a cluster of genes, most of which are located in a 25-kb region of the fungal genome. researchgate.netnih.gov These TRI genes encode the biosynthetic enzymes, regulatory proteins, and transporters necessary for mycotoxin production. nih.gov

Key genes directly involved in the nivalenol biosynthetic pathway include:

TRI5 : Encodes trichodiene synthase, which catalyzes the initial step of converting farnesyl pyrophosphate to trichodiene. mdpi.com

TRI4 : Encodes a cytochrome P450 oxygenase responsible for several early oxygenation steps. mdpi.com

TRI13 : Encodes a trichothecene 4-hydroxylase. Its function is a critical determinant for nivalenol production, as it adds the hydroxyl group at the C-4 position. mdpi.com

TRI7 : Encodes a trichothecene 4-acetyltransferase, which acetylates the C-4 hydroxyl group, leading to 4-acetylnivalenol (fusarenon-X). mdpi.com

TRI1 : Encodes a cytochrome P450 oxygenase that catalyzes hydroxylation at the C-8 position. Allelic variations in TRI1 can differentiate between producers of type B trichothecenes (like NIV and DON) and other toxins. nih.govmdpi.com

TRI3 : Encodes an acetyltransferase responsible for acetylation at the C-15 position. nih.gov

TRI101 : Encodes a trichothecene 3-O-acetyltransferase, which adds an acetyl group at the C-3 position. researchgate.net

TRI6 and TRI10 : These are regulatory genes. TRI6 encodes a Cys2His2 zinc finger transcription factor that is essential for the expression of most other TRI genes, while TRI10 encodes another key regulatory protein. frontiersin.org

| Gene | Encoded Enzyme/Protein | Function in Nivalenol Pathway |

|---|---|---|

| TRI5 | Trichodiene synthase | Catalyzes the first step: FPP → Trichodiene. mdpi.com |

| TRI4 | Cytochrome P450 oxygenase | Performs multiple oxygenation steps on the trichodiene core. mdpi.com |

| TRI13 | Trichothecene 4-hydroxylase | Adds a hydroxyl group at C-4, a key step for NIV synthesis. mdpi.com |

| TRI7 | Trichothecene 4-acetyltransferase | Acetylation of the C-4 hydroxyl group. mdpi.com |

| TRI1 | Cytochrome P450 oxygenase | Catalyzes C-8 hydroxylation. mdpi.com |

| TRI6 | Transcription factor | Positively regulates the expression of other TRI genes. frontiersin.org |

| TRI10 | Regulatory protein | Activates transcription of pathway genes. frontiersin.org |

Interplay with Other Mycotoxin Biosynthetic Routes (e.g., Deoxynivalenol and T-2 Toxin Precursors)

The biosynthetic pathways for nivalenol and deoxynivalenol are closely related and share a common series of early intermediates. The divergence point that determines whether a fungus produces NIV or DON is controlled by the functionality of the TRI13 and TRI7 genes. mdpi.com Intermediates from the deoxynivalenol biosynthetic pathway can be shunted into the nivalenol pathway if the TRI13 enzyme is active. mdpi.com This enzyme acts as a switch, catalyzing the C-4 hydroxylation of a DON precursor, thereby committing it to the nivalenol route. mdpi.com In DON chemotypes, where TRI13 is non-functional, this hydroxylation does not occur, and the pathway continues to produce deoxynivalenol and its acetylated derivatives. nih.govmdpi.com

Furthermore, it has been noted that intermediates from the pathway for T-2 toxin, a type A trichothecene, can also feed into the nivalenol biosynthesis process, highlighting the interconnectedness of fungal secondary metabolite production. mdpi.com This metabolic grid allows for the production of a diverse array of toxins depending on the genetic background of the specific fungal strain and environmental cues that may influence gene expression.

Environmental and Agronomic Influences on this compound Production

Nivalenol, a type B trichothecene mycotoxin, is a secondary metabolite produced by various Fusarium species. nih.govwikipedia.orgnih.gov The contamination of agricultural commodities with nivalenol is a complex issue influenced by a combination of environmental conditions, the specific crops grown, and the agricultural methods employed both before and after harvesting. nih.govmdpi.com Understanding these factors is crucial for developing strategies to mitigate the risk of nivalenol contamination in the food and feed supply chains.

Impact of Climatic Factors (Temperature, Water Activity) on Fungal Growth and Toxin Production

The growth of nivalenol-producing Fusarium species and the subsequent toxin production are significantly governed by climatic factors, primarily temperature and water activity (aw). nih.govnih.gov These fungi can thrive under moist and cool to moderate temperature conditions, which are often prevalent in temperate regions of the northern hemisphere. wikipedia.orgalfachemic.com

Temperature: Research has shown that the optimal temperature for fungal growth can differ from the optimal temperature for mycotoxin production. For instance, studies on Fusarium poae indicated an optimal temperature for colony growth at 24.7°C, whereas the peak nivalenol production occurred at a slightly higher temperature of 27.5°C. nih.govresearchgate.net This suggests that nivalenol may be produced when the fungus is under stress, such as from high temperatures. nih.gov In vitro studies with F. poae have demonstrated that nivalenol production is initiated between 25°C and 35°C, with no production observed at temperatures of 10°C or lower. nih.govresearchgate.net Similarly, for Fusarium cerealis, optimal conditions for nivalenol production were generally found to be between 25–30°C. nih.gov Conversely, some studies have noted that nivalenol production by certain Fusarium species can cease at temperatures of 32°C or above. nih.gov

Water Activity (aw): Water activity, a measure of the water available for microbial growth, is a critical determinant for both fungal colonization and toxin synthesis. nih.gov For Fusarium culmorum, the highest nivalenol production was observed at water activities between 0.99 aw and 0.96 aw, with the optimum at 0.981 aw during a 40-day incubation period. nih.gov Another study reported the highest production of nivalenol by a Fusarium species at 20°C and 0.970 aw. nih.gov It has been noted that nivalenol production can be significantly lower at very high water activity (0.995 aw) and may cease altogether at aw levels below 0.9. nih.gov For F. cerealis, the highest levels of nivalenol were detected at a high water activity of 0.99 aw. nih.gov

| Fusarium Species | Optimal Temperature for NIV Production (°C) | Optimal Water Activity (aw) for NIV Production | Reference |

|---|---|---|---|

| F. poae | 27.5 | Not Specified | nih.govresearchgate.net |

| F. culmorum | 25 | 0.981 | nih.govnih.gov |

| F. cerealis | 25-30 | 0.99 | nih.gov |

| Fusarium spp. (unspecified) | 20 | 0.970 | nih.gov |

Substrate Specificity and Crop Susceptibility for this compound Contamination

Nivalenol contamination is frequently reported in a variety of cereal grains, which serve as the primary substrates for toxigenic Fusarium species. nih.govwikipedia.org The type of crop plays a significant role in the level of contamination observed. nih.gov

Crops commonly affected include:

Wheat: Frequently contaminated with nivalenol, often in co-occurrence with deoxynivalenol. nih.govmdpi.comapsnet.org

Barley: Also a common substrate for nivalenol-producing fungi. nih.govnih.gov

Oats: Studies have shown that oats can have significantly higher levels of nivalenol compared to wheat and barley in certain regions. nih.govvukrom.cz

Maize (Corn): Susceptible to infection by Fusarium species that produce nivalenol. nih.govmdpi.comresearchgate.net

Rice: Can also be contaminated, particularly under specific crop rotation systems. apsnet.orgmdpi.com

Rye: Another small grain cereal that can be affected. nih.gov

The susceptibility of a crop can be influenced by its genetics and the specific Fusarium species prevalent in a region. For example, in southern Louisiana, nivalenol-producing populations of F. graminearum and F. asiaticum have been found to be prevalent on wheat. usda.gov Laboratory studies have also investigated substrate preferences for nivalenol production. One study found wholemeal wheat flour to be a favorable substrate for F. poae. nih.gov Another reported that maize kernels were a highly favorable substrate for nivalenol production, followed by wheat, oat, and rice. nih.gov

| Crop | Common Nivalenol-Producing Fungi | Notes | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | F. graminearum, F. poae, F. culmorum, F. asiaticum | One of the most frequently contaminated cereals. | nih.govapsnet.orgnih.govusda.gov |

| Barley (Hordeum vulgare) | F. poae, F. culmorum | Contamination levels can vary significantly by region and year. | nih.govnih.gov |

| Oats (Avena sativa) | F. poae, F. langsethiae | Can accumulate higher levels of trichothecenes compared to other cereals. | nih.govvukrom.cz |

| Maize (Zea mays) | F. poae, F. meridionale, F. boothii | A favorable substrate for NIV production. | nih.govresearchgate.net |

| Rice (Oryza sativa) | F. asiaticum | Contamination can be influenced by crop rotation practices. | apsnet.orgmdpi.com |

Effects of Farming Practices and Post-Harvest Conditions on this compound Accumulation

Agronomic practices and post-harvest handling are critical control points for managing nivalenol contamination. nih.govmdpi.comwikifarmer.com Decisions made in the field and during storage can either promote or inhibit fungal growth and toxin accumulation.

Farming Practices:

Tillage: Tillage practices influence the amount of crop residue left on the soil surface, which can serve as a primary inoculum source for Fusarium. Minimum or no-tillage systems can lead to an accumulation of plant residue, potentially increasing the development of Fusarium species and subsequent mycotoxin contamination compared to conventional deep tillage or mouldboard plowing. nih.govcabidigitallibrary.org

Crop Rotation: The choice of the preceding crop can significantly impact the incidence of Fusarium diseases. nih.gov For instance, planting wheat after maize, which is also a host for nivalenol-producing fungi, can increase the risk of contamination compared to rotations with non-host crops. nih.govapsnet.org One study found that wheat grown after maize had a lower incidence of trichothecene mycotoxins compared to wheat grown after rice. apsnet.org The dominance of certain Fusarium species has also been linked to specific crop rotations, such as F. asiaticum in wheat-rice rotations. nih.gov

Post-Harvest Conditions:

Storage: Post-harvest contamination can occur if grains are not stored under appropriate conditions. nih.govmdpi.comwikifarmer.com Key factors are temperature and moisture content (which influences water activity). nih.govolmix.com Improperly stored grain, especially if it is too wet, creates a favorable environment for the growth of storage fungi, including some Fusarium species. nih.gov Studies have shown that controlling storage temperature and maintaining low water activity can reduce the accumulation of nivalenol in maize. nih.gov For example, storing Korean ginger at 13°C and 96% relative humidity significantly reduced its nivalenol content. nih.gov It is crucial to dry grains to a safe moisture level promptly after harvest to prevent fungal proliferation and toxin production during storage. nih.govmdpi.com

| Practice | Effect on Nivalenol Risk | Mechanism | Reference |

|---|---|---|---|

| Minimum/No-Tillage | Increases risk | Allows crop residue to remain on the soil surface, providing a primary inoculum source for Fusarium. | nih.govcabidigitallibrary.org |

| Conventional/Deep Tillage | Decreases risk | Buries infected crop residue, reducing the inoculum available to infect the subsequent crop. | nih.govcabidigitallibrary.org |

| Crop Rotation (with susceptible crops like maize) | Increases risk | The preceding crop can act as a host and build up inoculum in the field. | nih.govapsnet.org |

| Crop Rotation (with non-susceptible crops) | Decreases risk | Breaks the disease cycle by reducing the primary inoculum present for the next cropping season. | nih.gov |

| Improper Post-Harvest Storage (High moisture/temperature) | Increases risk | Creates favorable environmental conditions for fungal growth and mycotoxin production in stored grain. | nih.govolmix.comnih.gov |

| Proper Post-Harvest Storage (Drying, controlled temperature/humidity) | Decreases risk | Inhibits fungal growth and toxin synthesis by limiting available moisture and maintaining unfavorable temperatures. | nih.govwikifarmer.com |

Occurrence and Distribution of Nivalenol Hydrate in Agro Food Systems

Global Prevalence and Contamination Levels in Cereals and Agricultural Commodities

Nivalenol (B191977) is a naturally occurring contaminant found across the globe, with cereals and cereal-based products exhibiting the highest contamination levels mdpi.comencyclopedia.pubnih.govwur.nl. Studies indicate that NIV is frequently detected in staple grains, with prevalence rates varying by commodity and region.

Prevalence in Cereals: In Polish winter wheat, Nivalenol has been reported to occur in 70% of samples mdpi.comresearchgate.net. Similarly, studies in Brazilian wheat have shown NIV presence in 50% of samples tandfonline.comresearchgate.net. European surveys indicate that approximately 50-56% of cereal-based samples may contain Deoxynivalenol (B1670258) (DON), often co-occurring with NIV mdpi.com.

Contamination Levels: Contamination levels can range from a few micrograms per kilogram (µg/kg) to several milligrams per kilogram (mg/kg) in commodities like wheat, barley, groundnuts, and maize mdpi.com. For instance, in Polish winter wheat, the average NIV content was found to be 35.0 µg/kg, with levels ranging from 5.1 to 372.5 µg/kg mdpi.comresearchgate.net. Cereals and cereal-based goods, as a category, have shown reported contamination levels as high as 107.2 µg/kg mdpi.com. Legume-based products have shown lower levels, averaging 31.7 µg/kg, while cereal-based baby foods averaged 17.1 µg/kg mdpi.com.

Table 1: Prevalence and Contamination Levels of Nivalenol in Cereals and Agricultural Commodities

| Commodity/Product | Region/Study Context | Prevalence (%) | Average/Mean Level (µg/kg) | Range (µg/kg) | Citation(s) |

| Wheat | Polish winter wheat | 70 | 35.0 | 5.1–372.5 | mdpi.comresearchgate.net |

| Wheat | Brazilian wheat | 50 | < 100 | Not specified | tandfonline.comresearchgate.net |

| Cereals & Cereal Products | Global/Various Studies | Not specified | 107.2 | Not specified | mdpi.com |

| Legumes & Legume Products | Global/Various Studies | Not specified | 31.7 | Not specified | mdpi.com |

| Cereal-based Baby Feeds | Global/Various Studies | Not specified | 17.1 | Not specified | mdpi.com |

| Wheat | European cereal samples | ~50-56 (for DON) | Not specified | Not specified | mdpi.com |

Note: Prevalence figures for DON are included where NIV co-occurrence is discussed in the context of general cereal contamination.

Regional and Geographical Distribution Patterns of Nivalenol

The geographical distribution of Nivalenol is intrinsically linked to the prevalence of its producing fungi, primarily Fusarium graminearum and Fusarium culmorum. F. graminearum is more commonly found in warmer, humid regions like Australia, Eastern Europe, North America, and South China, whereas F. culmorum thrives in colder climates, such as Western Europe encyclopedia.pubnih.gov.

Studies have indicated a notable occurrence of Nivalenol in samples from Europe, Africa, and Asia wur.nlagrimprove.com. Environmental factors such as temperature, humidity, and precipitation during critical growth stages, particularly flowering and harvest, significantly influence fungal infection and subsequent mycotoxin production mdpi.comtandfonline.comresearchgate.net. For example, precipitation during flowering or harvest periods has been shown to correlate with higher mycotoxin contamination rates in wheat tandfonline.comresearchgate.net.

Co-occurrence Patterns with Other Mycotoxins

Nivalenol frequently co-occurs with other mycotoxins, most notably Deoxynivalenol (DON) and Zearalenone (B1683625) (ZEA), which are also produced by Fusarium species mdpi.comencyclopedia.pubnih.govnih.gov. This co-contamination is a significant concern as mycotoxin mixtures can exert synergistic or additive toxic effects, potentially posing a greater risk than individual toxins mdpi.comagrimprove.com.

NIV and DON Co-occurrence: The co-occurrence of NIV and DON is widely reported in contaminated food matrices mdpi.comencyclopedia.pubnih.gov. In Brazilian wheat, a combined contamination of ZEN, DON, and NIV was observed in a substantial proportion of samples, with rates of 74% in 2009 and 12% in 2010 tandfonline.comresearchgate.net. European studies also report the co-occurrence of NIV and DON, with DON concentrations generally being higher tandfonline.com.

NIV, DON, and ZEA Co-occurrence: These three mycotoxins are frequently found together in cereals encyclopedia.pubnih.gov. Surveys of emerging mycotoxins (EMs) have revealed that over 90% of analyzed studies detect two or more EMs per sample, underscoring the prevalence of mycotoxin mixtures agrimprove.com. The toxicity induced by NIV contamination is noted to be potentially higher than that of DON mdpi.com.

Table 2: Co-occurrence of Nivalenol with Other Mycotoxins in Contaminated Matrices

| Mycotoxin Combination | Commodity/Matrix | Region/Study Context | Co-occurrence Rate (%) | Citation(s) |

| Nivalenol (NIV) + Deoxynivalenol (DON) | Wheat | European samples | 6 | tandfonline.com |

| NIV + DON + Zearalenone (ZEN) | Wheat | Brazil (2009) | 74 | tandfonline.comresearchgate.net |

| NIV + DON + ZEN | Wheat | Brazil (2010) | 12 | tandfonline.comresearchgate.net |

| Multiple Emerging Mycotoxins | Various | Global/Various Studies | >90 (of studies) | agrimprove.com |

Advanced Analytical Methodologies for Nivalenol Hydrate Detection and Quantification

Chromatographic Techniques and Mass Spectrometry Applications

Chromatographic methods, often coupled with mass spectrometry, are the cornerstone for the precise determination of Nivalenol (B191977) hydrate (B1144303). These techniques offer excellent separation capabilities and sensitive detection, making them indispensable tools in mycotoxin analysis.

Developments in High-Performance Liquid Chromatography (HPLC) for Nivalenol Hydrate Analysis

High-Performance Liquid Chromatography (HPLC) remains a widely utilized technique for Nivalenol (NIV) analysis mdpi.comnih.gov. Historically, HPLC has been coupled with various detectors, including UV, Diode Array Detection (DAD), and Fluorescence Detection (FLD) mdpi.comnih.gov. While HPLC-UV methods have been employed for the simultaneous determination of Nivalenol and Deoxynivalenol (B1670258) (DON) sci-hub.se, they can sometimes exhibit lower sensitivity compared to mass spectrometry-based approaches mdpi.com.

To enhance selectivity and sensitivity, immunoaffinity columns (IACs) have been integrated as a sample clean-up step prior to HPLC analysis. IACs, which utilize antibodies specific to Nivalenol and DON, effectively isolate the target mycotoxins from complex matrices, thereby improving the accuracy and enabling lower detection limits mdpi.comsci-hub.se. For instance, an IAC coupled with HPLC-UV has been successfully used for the simultaneous determination of Nivalenol and DON in rice and bran sci-hub.se. Studies have also focused on optimizing stationary phases, such as C18 columns, for better separation of Nivalenol and related mycotoxins, with some C18 columns demonstrating capability in separating Nivalenol from other compounds like DON and zearalenone (B1683625) researchgate.net. Recovery rates in HPLC-based methods for Nivalenol have been reported to be satisfactory, often within the range of 63–119% mdpi.com.

Table 1: Performance of HPLC-based Methods for Nivalenol Analysis

| Technique | Detector | Sample Matrix | Typical LOD (µg/kg) | Typical LOQ (µg/kg) | Recovery (%) | Reference |

| HPLC-UV | UV | Wheat | Not specified | Not specified | 63–119 | mdpi.com |

| HPLC-UV | UV | Rice/Bran | Not specified | Not specified | Not specified | sci-hub.se |

| HPLC-UV | UV | Wheat | 50 | 165 | 85.7–90.2 | researchgate.net |

| HPLC-PDA | PDA | Wheat | Not specified | Not specified | Not specified | mdpi.com |

| IAC + HPLC-UV | UV | Rice/Bran | Not specified | Not specified | Not specified | sci-hub.se |

Note: Specific LOD/LOQ values for this compound are not always explicitly stated and may refer to Nivalenol. Recovery rates are often reported for Nivalenol.

Innovations in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC-MS/MS) for this compound

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for this compound analysis, often eliminating the need for pre-derivatization mdpi.comnih.gov. The inherent selectivity of MS/MS detectors allows for robust quantification even in complex matrices, enabling simpler extraction procedures and higher throughput nih.gov. Various ionization sources, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), have been explored and optimized for Nivalenol detection chromatographyonline.comnih.gov. Negative ion APCI-MS has proven effective for Nivalenol and Deoxynivalenol determination in wheat, achieving detection limits in the microgram per kilogram (µg/kg) range nih.gov.

Ultra-High Performance Supercritical Fluid Chromatography coupled with Tandem Mass Spectrometry (UHPSFC-MS/MS) represents a more recent innovation, offering advantages in terms of speed and efficiency for the analysis of mycotoxins, including Nivalenol and its masked forms mdpi.com. Multi-residue methods employing UHPLC-MS/MS have been developed for the simultaneous determination of a wide array of mycotoxins, including Nivalenol semanticscholar.orgfrontiersin.orgnih.gov. These advanced methods often utilize specialized columns, such as pentafluorophenyl (PFP) phases, and optimized mobile phase additives (e.g., ammonium (B1175870) fluoride) to enhance sensitivity and achieve better separation of closely related compounds lcms.cz. The use of stable-isotope labeled internal standards is also common to accurately compensate for matrix effects and improve quantification researchgate.net.

Table 2: Performance of LC-MS/MS and UHPSFC-MS/MS Methods for Nivalenol Analysis

| Technique | Ionization Source | Column Type | Typical LOD (µg/kg) | Typical LOQ (µg/kg) | Recovery (%) | Key Features | Reference |

| HPLC-APCI-MS | APCI (Negative) | RP C18 | ~0.2 | Not specified | 86–107 | Lower matrix effect, convenient for routine analysis | nih.govresearchgate.net |

| LC-MS/MS | ESI/APCI | C18 | ~1–10 | 1–10 | 54–93 | High sensitivity, selectivity, accuracy, throughput; multi-residue analysis | chromatographyonline.com |

| LC-MS/MS | APCI (Negative) | RP C18 | ~µg/kg | Not specified | Not specified | Sensitive detection of [M-H]- ions and main fragments | nih.gov |

| UHPLC-MS/MS | ESI | PFP/C18 | 0.7–33.3 | 2–100 | 70–123 | Simultaneous analysis of multiple mycotoxins; rapid analysis | nih.gov |

| UHPLC-MS/MS | ESI | C18 | 1.78–15.0 | 5.87–49.5 | 92–97 | Full separation of isomers (e.g., 3-Ac-DON/15-Ac-DON); use of IS | semanticscholar.org |

Note: Values are often reported for Nivalenol (NIV) and Deoxynivalenol (DON) simultaneously. LOD/LOQ values can vary significantly based on sample matrix and specific method optimization.

Optimization of Atmospheric Pressure Photoionization (APPI) for Enhanced this compound Detection

Atmospheric Pressure Photoionization (APPI) has been specifically optimized for the sensitive and selective detection of Nivalenol and Deoxynivalenol when coupled with HPLC nih.govresearchgate.net. The optimization process typically involves fine-tuning ion source parameters such as fragmentor voltage, capillary voltage, and vaporizer temperature, alongside adjustments to the mobile phase composition and flow rate nih.govresearchgate.net. A key advantage of APPI is its ability to significantly reduce matrix effects, leading to improved signal-to-noise ratios and enabling highly sensitive determination of Nivalenol, with reported limits of detection as low as 0.2 µg/kg researchgate.net. This technique offers a convenient and effective approach for routine analysis of Nivalenol and related compounds in challenging sample matrices like wheat nih.govresearchgate.net.

Table 3: APPI Optimization Parameters and Performance for Nivalenol Detection

| Optimized Parameters | Performance Metrics | Key Benefits | Reference |

| Fragmentor voltage, Capillary voltage, Vaporizer temp | Correlation coefficient > 0.999 | Lower matrix effect, high sensitivity | nih.govresearchgate.net |

| Mobile phase composition and flow rate | Recovery: 86–107% (NIV/DON in wheat) | Convenient for routine analysis at trace levels | nih.govresearchgate.net |

| LOD: 0.20 ng/g (NIV), 0.39 ng/g (DON) | Significant reduction in matrix effects | researchgate.net | |

| High-selective and high-sensitive determination (LOD=0.2 µg/kg) | researchgate.net |

Immunochemical Assays and Monoclonal Antibody Development

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer rapid, cost-effective, and sensitive screening methods for this compound. The development of specific antibodies is central to the success of these assays.

Development and Application of Enzyme-Linked Immunosorbent Assays (ELISA) for this compound

ELISA is a valuable tool for the initial screening of Nivalenol contamination in food and feed due to its simplicity, affordability, and sensitivity mdpi.comnih.gov. These assays are based on the specific molecular interaction between Nivalenol and its corresponding antibodies mdpi.com. Various ELISA formats, including direct, indirect, sandwich, and competitive ELISA, can be employed, with competitive formats often being preferred for mycotoxin quantification thermofisher.com.

The development of an ELISA for Nivalenol typically involves the preparation of Nivalenol conjugates and the generation of specific antibodies mdpi.comresearchgate.net. A reported ELISA method for Nivalenol in wheat kernels achieved a detection limit of 80 ng/g mdpi.com. ELISA results can be comparable to conventional HPLC methods, making it a viable alternative for routine monitoring researchgate.net. Optimization of ELISA performance involves systematically adjusting various components, such as antibody concentrations, enzyme conjugates, and substrate incubation times, to ensure robust and accurate results thermofisher.com.

Table 4: ELISA Performance Metrics for Nivalenol Detection

| Assay Format | Target Analyte | Sample Matrix | Typical LOD | IC50 (ng/mL) | Specificity | Reference |

| ELISA | Nivalenol | Wheat | 80 ng/g | Not specified | Not specified | mdpi.com |

| Direct competitive | Nivalenol | Buffer | Not specified | 36–37 | Specific to NIV and 15-Ac-NIV | mdpi.com |

| Competitive indirect | Nivalenol | Buffer | Not specified | 27.5 | High specificity for 3-Ac-DON, cross-reacts with NIV | researchgate.nettandfonline.com |

| Competitive direct | Nivalenol | Buffer | Not specified | 33.4 | Cross-reacts with DON | researchgate.nettandfonline.com |

Note: IC50 values represent the concentration of the analyte that inhibits the assay signal by 50%.

Strategies for Monoclonal Antibody Generation Specifically Reacting with this compound

The generation of monoclonal antibodies (mAbs) with high specificity and affinity for this compound is crucial for developing sensitive immunoassays mdpi.combionauts.jp. Research has focused on creating immunogens by chemically modifying Nivalenol to introduce a linker molecule, which is then conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) mdpi.comresearchgate.nettandfonline.comtandfonline.com. Mice are immunized with these conjugates, and hybridoma technology is employed to produce antibody-producing cell lines mdpi.comtandfonline.com.

Significant progress has been made in developing mAbs that specifically recognize Nivalenol. For instance, one study successfully generated mAbs that showed high reactivity with Nivalenol and 15-acetyl-Nivalenol, with minimal cross-reactivity to Deoxynivalenol mdpi.com. The 50% inhibitory concentration (IC50) for these antibodies was reported to be around 36-37 ng/mL in a direct competitive ELISA mdpi.com. Another approach yielded a mAb that, while most specific for an acetylated form of DON, exhibited useful cross-reactivity for detecting Nivalenol and DON simultaneously, with an IC50 of 27.5 ng/mL for Nivalenol in a competitive indirect ELISA researchgate.nettandfonline.com. The development of such specific antibodies is vital, as Nivalenol often co-occurs with other mycotoxins like DON, necessitating assays that can differentiate between them or detect them concurrently mdpi.comresearchgate.nettandfonline.com.

Table 5: Monoclonal Antibody Generation Strategies and Specificity for Nivalenol

| Immunogen/Hapten Used | Antibody Type | Target Specificity | IC50 (ng/mL) for Nivalenol | Cross-reactivity | Reference |

| NIV-KLH conjugate | Monoclonal | Nivalenol (NIV), 15-acetyl-NIV | 36–37 | Low for DON, 4-acetyl-NIV | mdpi.com |

| 4,15-diacetylnivalenol-3-O-hemisuccinate-KLH conjugate | Monoclonal | 3,4,15-triacetylnivalenol (3,4,15-TANIV) | Not specified | Cross-reacts with 3,15-diacetyl-DON | tandfonline.com |

| Nivalenol-glycine protein conjugate | Monoclonal | 3-Ac-DON (highest), Nivalenol, DON | 27.5 (indirect ELISA) | Cross-reacts with DON (33.4 ng/mL in direct ELISA) | researchgate.nettandfonline.com |

Compound Name Table:

| Common Name | Abbreviation | Chemical Name/Description |

| This compound | NIV | A trichothecene (B1219388) mycotoxin, a hydrated form of Nivalenol |

| Nivalenol | NIV | A trichothecene mycotoxin |

| Deoxynivalenol | DON | A trichothecene mycotoxin |

| 15-Acetylnivalenol | 15-Ac-NIV | An acetylated derivative of Nivalenol |

| 4-Acetylnivalenol | 4-Ac-NIV | An acetylated derivative of Nivalenol (also known as Fusarenon X) |

| 3-Acetyldeoxynivalenol (B190510) | 3-Ac-DON | An acetylated derivative of Deoxynivalenol |

| 15-Acetyldeoxynivalenol (B30657) | 15-Ac-DON | An acetylated derivative of Deoxynivalenol |

| Zearalenone | ZEA/ZON | A non-trichothecene mycotoxin |

| T-2 Toxin | T-2 | A trichothecene mycotoxin |

| HT-2 Toxin | HT-2 | A trichothecene mycotoxin |

| Fumonisin B1 | FB1 | A mycotoxin produced by Fusarium species |

| Fumonisin B2 | FB2 | A mycotoxin produced by Fusarium species |

| Aflatoxin B1 | AFB1 | A mycotoxin produced by Aspergillus species |

| Aflatoxin B2 | AFB2 | A mycotoxin produced by Aspergillus species |

| Aflatoxin G1 | AFG1 | A mycotoxin produced by Aspergillus species |

| Aflatoxin G2 | AFG2 | A mycotoxin produced by Aspergillus species |

| Ochratoxin A | OTA | A mycotoxin produced by Aspergillus and Penicillium species |

| Fusarenon-X | FX/4-Ac-NIV | An acetylated derivative of Nivalenol |

| Deoxynivalenol-3-glucoside | DON3G | A glucoside conjugate of Deoxynivalenol |

| Nivalenol-3-glucoside | NIV3G | A glucoside conjugate of Nivalenol |

Advances in Sample Preparation and Mitigation of Matrix Effects in this compound Analysis

The complexity of food and feed matrices presents considerable challenges for the accurate analysis of mycotoxins like Nivalenol. Effective sample preparation is paramount to isolate the analyte from interfering co-extracted compounds and to achieve the sensitivity required for regulatory limits.

Extraction Techniques Commonly, Nivalenol is extracted from solid matrices using solvent mixtures, with acetonitrile-water combinations (e.g., 80:20 or 85:15 v/v) being widely adopted due to their efficacy in solubilizing Nivalenol and other polar mycotoxins nih.govchromatographyonline.comthermofisher.commdpi.comresearchgate.netthermofisher.com. Extraction is typically performed through vigorous shaking or vortexing of the sample with the solvent thermofisher.commdpi.comthermofisher.com. While methanol-water mixtures are also used, aqueous acetonitrile (B52724) often offers better solubility for Nivalenol and can lead to lower co-extraction of interfering matrix components mdpi.comresearchgate.net.

Clean-up Strategies To enhance selectivity and remove matrix components that can interfere with detection, various clean-up strategies are employed:

Solid-Phase Extraction (SPE): SPE columns, utilizing various sorbent materials, are effective for purifying and concentrating Nivalenol extracts nih.govmdpi.comresearchgate.netmdpi.com. This step helps remove lipids, pigments, and other polar or non-polar interferences.

Immunoaffinity Columns (IAC): IACs, based on specific antibody-antigen interactions, offer high selectivity and can significantly improve the limits of detection (LOD) and quantification (LOQ) by effectively isolating Nivalenol from complex matrices mdpi.comresearchgate.nettandfonline.commdpi.comthegoodscentscompany.commdpi.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This versatile sample preparation method has been adapted for mycotoxin analysis, including Nivalenol. It simplifies procedures and enables simultaneous extraction of multiple mycotoxins mdpi.comresearchgate.netmdpi.comjku.atresearchgate.net. Modified QuEChERS approaches often involve salting-out and lipid removal steps.

"Dilute and Shoot" Approach: Leveraging the high sensitivity and selectivity of modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems, some advanced methods minimize or entirely omit extensive clean-up steps. This "dilute and shoot" strategy involves diluting the initial extract and injecting it directly, thereby reducing sample preparation time and solvent consumption thermofisher.comthermofisher.comlcms.czspectroscopyonline.com.

Mitigation of Matrix Effects Matrix effects, which manifest as signal suppression or enhancement of the analyte response due to co-eluting matrix components during mass spectrometric detection, are a significant challenge in LC-MS/MS analysis. Nivalenol can experience substantial matrix effects, with reported signal suppression exceeding 30% lcms.czlcms.cz. To counteract these effects and ensure accurate quantification, several strategies are employed:

Matrix-Matched Calibration: Calibration curves are prepared using blank matrix extracts spiked with known concentrations of Nivalenol. This approach accounts for the specific matrix components present in the samples nih.govmdpi.comresearchgate.netlcms.czresearchgate.netmdpi.com.

Stable Isotope Dilution Assay (SIDA): The use of isotopically labeled internal standards (e.g., ¹³C-labeled Nivalenol) that behave identically to the native analyte during extraction, clean-up, and ionization is highly effective in compensating for both matrix effects and variations in sample preparation efficiency researchgate.netmdpi.comjku.atlcms.czspectroscopyonline.comlcms.czresearchgate.net.

Dilution: Diluting the sample extract prior to injection can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal thermofisher.comthermofisher.comjku.atlcms.czspectroscopyonline.comlcms.cz.

Method Validation and Performance Criteria for this compound Quantification

Rigorous method validation is essential to ensure the reliability, accuracy, and precision of Nivalenol quantification. Key performance criteria are assessed according to international guidelines, such as those from the European Commission (e.g., SANTE guidelines) and IUPAC.

Linearity and Sensitivity (LOD/LOQ) Method linearity is typically established using multi-point calibration curves, with correlation coefficients (R²) often exceeding 0.99 nih.govresearchgate.nettandfonline.commdpi.comresearchgate.netmdpi.comnih.govresearchgate.net. The calibration range varies depending on the matrix and the target concentration levels, but common ranges for Nivalenol span from tens to thousands of micrograms per kilogram (µg/kg) nih.govmdpi.com.

The sensitivity of the method, defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), is critical for meeting regulatory requirements. Reported LOD values can be as low as < 4.4 µg/kg tandfonline.com, while LOQ values often fall within the range of < 13.3 µg/kg tandfonline.com or are in the low µg/kg range mdpi.commdpi.comresearchgate.netlcms.czmdpi.com. These values are highly dependent on the sample preparation and the sensitivity of the LC-MS/MS system.

Accuracy and Precision (Recovery, RSD)

Recovery (Accuracy): Method accuracy is assessed by determining the recovery of Nivalenol spiked into blank matrices at different concentration levels. Reported recovery rates for Nivalenol generally fall within acceptable ranges, typically between 70% and 115% nih.govmdpi.comtandfonline.commdpi.comresearchgate.netlcms.cznih.govresearchgate.net. Some studies note that more polar mycotoxins like Nivalenol may exhibit slightly lower recoveries compared to less polar analytes due to potential losses during extraction or clean-up steps nih.govmdpi.commdpi.com.

Precision (RSD): Precision, expressed as the relative standard deviation (RSD), is evaluated under repeatability (intra-day) and reproducibility (inter-day or inter-laboratory) conditions. Repeatability values are typically below 10% lcms.cz, while reproducibility can range up to 20-45% in collaborative studies nih.govmdpi.com.

Other Validation Parameters

Specificity: Methods must demonstrate specificity, ensuring that the measured signal is solely attributable to Nivalenol and not to other co-extracted compounds. This is typically assessed by analyzing blank matrix samples for potential interferences mdpi.com.

Trueness: Trueness, the closeness of agreement between the measured value and the true value, is often confirmed through the analysis of certified reference materials or participation in proficiency testing schemes lcms.czmdpi.com.

Ruggedness: The robustness of the method against minor variations in experimental parameters is also evaluated ulisboa.pt.

HorRat Values: In collaborative studies, the Horwitz ratio (HorRat) is used to assess the performance of the method relative to predicted variability, with values typically ranging from 0.4 to 2.0 indicating acceptable performance nih.govmdpi.com.

The continuous refinement of sample preparation techniques, coupled with advanced LC-MS/MS instrumentation and robust validation strategies, has significantly improved the ability to accurately and reliably detect and quantify this compound in a wide array of food and feed matrices.

Cellular and Molecular Mechanisms of Nivalenol Hydrate Action

Ribosomal Binding and Inhibition of Eukaryotic Protein Synthesis

The primary and most well-established mechanism of nivalenol (B191977) hydrate's toxicity is the inhibition of eukaryotic protein synthesis. utmb.edunih.gov This process is initiated by the binding of nivalenol to the 60S subunit of the eukaryotic ribosome. mdpi.comresearchgate.net Specifically, it targets the peptidyl transferase center, a critical region responsible for catalyzing the formation of peptide bonds between amino acids during translation. nih.gov

The interaction between nivalenol and the ribosome is non-covalent and is facilitated by key structural features of the mycotoxin, most notably the C12,13-epoxide ring. nih.govmdpi.com This binding event disrupts the function of the peptidyl transferase, thereby stalling protein synthesis. Research has shown that nivalenol is a potent inhibitor of the initiation step of polypeptide chain synthesis. utmb.edunih.gov This contrasts with some other trichothecenes that primarily inhibit the elongation or termination phases of protein synthesis. utmb.edu The consequence of this inhibition is a rapid and significant breakdown of polyribosomes. utmb.edu

| Structural Element | Role in Ribosomal Binding and Toxicity |

|---|---|

| C12,13-Epoxide Ring | Considered essential for the toxic activity of trichothecenes, including nivalenol, by facilitating binding to the 60S ribosomal subunit. nih.govmdpi.com |

| C9-C10 Double Bond | Contributes to the overall toxicity and interaction with the ribosome. nih.gov |

| Hydroxyl (-OH) and Acetyl (-COCH3) Groups | The number and position of these groups on the trichothecene (B1219388) skeleton influence the specific mechanism of protein synthesis inhibition (initiation, elongation, or termination) and the overall potency of the mycotoxin. |

Modulation of Intracellular Signaling Pathways

Deregulation of the Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. Nivalenol has been shown to modulate this pathway, although its effects can be complex and cell-type dependent. In some instances, nivalenol can induce the secretion of pro-inflammatory cytokines such as Interleukin-8 (IL-8), a process that is dependent on NF-κB activation. nih.gov The use of NF-κB inhibitors has been demonstrated to reduce this nivalenol-induced IL-8 secretion, confirming the pathway's involvement. nih.gov

Conversely, nivalenol has also been observed to decrease the secretion of other signaling molecules like Monocyte Chemoattractant Protein-1 (MCP-1), and this effect can also be mitigated by NF-κB inhibitors. nih.gov This suggests that nivalenol's deregulation of the NF-κB pathway can lead to a complex and varied inflammatory response.

Involvement of Stress-Activated Mitogen-Activated Protein Kinases (MAPK)

The inhibition of protein synthesis by nivalenol and other trichothecenes triggers a phenomenon known as the "ribotoxic stress response". utmb.edumdpi.commdpi.com This response involves the rapid activation of stress-activated mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). utmb.edumdpi.com

MAPKs are crucial signaling molecules that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis (programmed cell death). utmb.edu The activation of these kinases by nivalenol is a key event that links the initial insult of protein synthesis inhibition to downstream cellular outcomes such as the expression of pro-inflammatory genes and the induction of apoptosis. nih.govmdpi.com

| Signaling Pathway | Effect of Nivalenol | Key Downstream Consequences |

|---|---|---|

| NF-κB | Modulates activity, leading to altered secretion of cytokines like IL-8 and MCP-1. nih.gov | Deregulation of inflammatory and immune responses. |

| MAPK (p38, JNK, ERK) | Activates these kinases as part of the ribotoxic stress response. utmb.edumdpi.com | Induction of pro-inflammatory gene expression and apoptosis. nih.govmdpi.com |

| Nrf2 | Activates this pathway in response to oxidative stress. nih.gov | Initiation of a cellular antioxidant defense response. nih.gov |

Alterations in NADPH Oxidase Activity and Calcium Homeostasis

While direct evidence for the effect of nivalenol hydrate (B1144303) on NADPH oxidase activity is limited, studies on related trichothecenes suggest a potential role for this enzyme in the generation of oxidative stress.

More directly, nivalenol has been shown to disrupt intracellular calcium homeostasis. Research has demonstrated that the cytotoxic effects of nivalenol, including the inhibition of cell proliferation and the induction of IL-8 secretion, are dependent on intracellular calcium ions. mdpi.com The use of a calcium chelator, BAPTA-AM, was found to significantly reduce these toxic effects, highlighting the critical role of calcium signaling in mediating nivalenol's cellular impact. mdpi.com Furthermore, studies with the related trichothecene, T-2 toxin, have shown that a transient increase in intracellular calcium is an early event in the apoptotic process induced by these mycotoxins. utmb.edu

Activation of the Nrf2 Pathway

In response to the oxidative stress induced by nivalenol, cells can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that plays a central role in the cellular antioxidant defense system. Upon activation, Nrf2 translocates to the nucleus and promotes the expression of a battery of antioxidant and detoxification genes. The activation of the Nrf2 pathway by nivalenol represents a cellular attempt to counteract the damaging effects of oxidative stress and restore redox homeostasis. nih.gov

Induction of Oxidative Stress and Generation of Reactive Oxygen Species

A significant component of nivalenol's toxicity is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

Trichothecenes, including nivalenol, are known to disrupt mitochondrial function, a primary source of cellular ROS. This disruption leads to increased production of free radicals, which can cause widespread damage to cellular components. The consequences of nivalenol-induced oxidative stress are numerous and include:

Lipid Peroxidation: ROS can attack and damage lipids within cellular membranes, leading to a loss of membrane integrity and function.

DNA Damage: Oxidative damage to DNA can result in mutations and genomic instability.

Depletion of Antioxidant Enzymes: Nivalenol can decrease the levels of endogenous antioxidant enzymes, further exacerbating the state of oxidative stress.

The induction of oxidative stress by nivalenol is a key driver of its cytotoxic effects, contributing to the activation of stress-related signaling pathways and ultimately leading to apoptosis.

Impacts on DNA Integrity and Apoptotic Pathways

Nivalenol hydrate's cytotoxicity is closely linked to its ability to compromise DNA integrity and activate programmed cell death, or apoptosis. This process is a key factor in the damage observed in tissues with high cell turnover. nih.govnih.gov

Nivalenol is recognized as a potent inhibitor of deoxyribonucleic acid (DNA) synthesis, a mechanism that contributes to its genotoxic effects. nih.gov The cytotoxic effects of NIV are directly correlated with the inhibition of DNA synthesis, and studies suggest that DNA damage may be a primary driver of the apoptotic cytotoxicity observed in exposed cells, rather than damage to the plasma membrane. nih.govnih.gov While nivalenol itself may not be directly genotoxic, it can exacerbate DNA damage caused by other agents. nih.gov This effect is linked to its primary mode of action as a ribosome inhibitor, which can trigger a ribotoxic stress response. nih.govnih.gov The resulting impairment of protein synthesis can hinder the cell's ability to repair DNA damage, thus amplifying the effects of other genotoxic compounds. nih.gov

Nivalenol is a known inducer of apoptosis, a controlled process of cell death that is critical for tissue homeostasis. nih.govresearchgate.net Studies in various cell lines, including rat intestinal epithelial cells (IEC-6) and human erythroleukemia cells (K562), have demonstrated that NIV triggers apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.govnih.gov

This pro-apoptotic process involves several key steps:

Induction of Bax: An increase in the expression of the pro-apoptotic protein Bax. nih.govnih.govplos.org

Inhibition of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Caspase-3 Activation: The culmination of the apoptotic cascade with the activation of caspase-3, an executioner caspase that systematically dismantles the cell. nih.govnih.govunina.it

The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the subsequent activation of caspase-3. plos.orgnih.gov Research on the related trichothecene deoxynivalenol (B1670258) (DON) shows this process can also be mediated by the activation of initiator caspase-8. nih.govnih.gov Morphological evidence confirms that NIV exposure leads to late-stage apoptotic events, highlighting its role in programmed cell death. nih.gov

Effects on Cell Cycle Progression and Cellular Proliferation

Nivalenol significantly impacts the normal progression of the cell cycle, leading to the inhibition of cellular proliferation. This is a direct consequence of its ability to interfere with the synthesis of proteins and DNA required for cell division. nih.govresearchgate.net

| Cell Line | Nivalenol Effect on Cell Cycle | Key Findings |

| IEC-6 (Rat Intestinal Epithelial) | Arrest at G₀/G₁ and S phases | Significant increase in G₀/G₁ and S phase populations, with a concomitant decrease in the G₂ phase population. plos.org |

| Mouse Oocytes | Metaphase I Arrest | Disrupted polar body extrusion due to lower expression of Cyclin B1 and activation of the spindle assembly checkpoint. nih.gov |

A primary mechanism by which nivalenol inhibits cell proliferation is through the direct suppression of DNA synthesis. nih.gov The cytotoxicity of NIV is often measured using assays that assess DNA synthesis, such as the 5-bromo-2'-deoxyuridine (BrdU) incorporation assay. nih.govnih.gov Studies have shown that nivalenol significantly decreases the number of cells in the synthesis (S) phase of the cell cycle in human erythroleukemia cell lines. researchgate.net The concentration of NIV that inhibits 50% of DNA synthesis (IC₅₀) has been measured at micromolar concentrations, indicating its high potency in disrupting this fundamental cellular process. nih.gov

Alterations in Gene Expression and Cytokine/Chemokine Regulation

Nivalenol, like other trichothecenes, can modulate the expression of genes, particularly those involved in the immune response, such as cytokines and chemokines. nih.gov This immunomodulatory activity is triggered by the "ribotoxic stress response," a mechanism initiated by the binding of the mycotoxin to eukaryotic ribosomes. nih.govfrontiersin.org This interaction activates mitogen-activated protein kinases (MAPKs), which are key signaling molecules that regulate the expression of inflammatory genes. nih.gov

In Jurkat T cells, nivalenol has been shown to modulate the mRNA levels of several cytokines in a dose-dependent manner. nih.gov At lower concentrations, NIV can induce the transcription of interferon-gamma (IFNγ) and interleukin-2 (IL-2), while higher concentrations become inhibitory. nih.gov In contrast, the expression of interleukin-8 (IL-8), a potent chemokine, can be induced even at higher concentrations of NIV. nih.gov This differential regulation suggests a complex interaction with cellular signaling pathways. nih.gov The modulation of these immune-related genes can lead to either immunostimulatory or immunosuppressive effects, depending on the dose and duration of exposure. nih.gov

| Cytokine/Chemokine | Cell Model | Effect of Nivalenol (NIV) |

| Interferon-gamma (IFNγ) | Jurkat T cells | Transcription induced at 0.06-2 µM; inhibited at 8 µM. nih.gov |

| Interleukin-2 (IL-2) | Jurkat T cells | Transcription induced at 0.06-2 µM; inhibited at 8 µM. nih.gov |

| Interleukin-8 (IL-8) | Jurkat T cells | Transcription induced at concentrations up to 8 µM. nih.gov |

Upregulation of Proinflammatory Gene Expression in Macrophages

Nivalenol is known to have a mixed effect on different cell types, and in macrophages, it has been shown to upregulate the expression of proinflammatory genes. wikipedia.org This response is a critical aspect of its immunomodulatory effects. The upregulation of these genes can occur even at cytotoxic levels of the toxin. wikipedia.org The activation of the nuclear factor-kappa B (NF-κB) pathway is a key mechanism through which nivalenol exerts its effects. wikipedia.org NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the immune and inflammatory responses.

Modulation of Cytokine and Chemokine Secretion (e.g., IL-8, MCP-1/CCL2)

This compound significantly modulates the secretion of cytokines and chemokines, which are critical signaling molecules of the immune system. In vitro studies have demonstrated that nivalenol can induce the secretion of the proinflammatory cytokine Interleukin-8 (IL-8), a potent mediator of inflammation. wikipedia.org The induction of IL-8 secretion by nivalenol is also linked to the NF-κB pathway, as treatment with an NF-κB inhibitor has been shown to lower the secretion of IL-8. wikipedia.org

Conversely, nivalenol has been found to reduce the secretion of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). mdpi.com MCP-1/CCL2 plays a role in regulating the mobility of mononuclear leukocytes. By lowering CCL2 secretion, nivalenol can reduce the mobility of monocytes, which contributes to its immunosuppressive characteristics. nih.gov This effect is also influenced by the NF-κB pathway, as its inhibition can reduce the nivalenol-induced changes in MCP-1 secretion. mdpi.comnih.gov

Table 1: Effect of Nivalenol on Cytokine Secretion in HL-60 Cells

| Treatment | IL-8 Secretion | MCP-1 Secretion |

| Control | Baseline | Baseline |

| Nivalenol | Increased | Decreased |

| Nivalenol + NF-κB Inhibitor | Lower than Nivalenol alone | Higher than Nivalenol alone |

This table summarizes the general findings from in vitro studies on the modulation of IL-8 and MCP-1 secretion by Nivalenol in the human promyelocytic leukemia cell line, HL-60.

Regulation of Mucin Gene Expression in Intestinal Cells

The intestinal epithelium forms a critical barrier against ingested toxins, and the mucus layer, primarily composed of mucins, is a key component of this defense. Nivalenol has been shown to affect the expression of mucin genes in intestinal cells, which can compromise the integrity of this protective barrier.

A study utilizing a co-culture model of human intestinal Caco-2 and HT29-MTX cells found that exposure to nivalenol (at a concentration of 2 mg/kg) led to the downregulation of the mRNA expression of MUC5AC and MUC5B genes. mdpi.com These two mucins are major gel-forming mucins that are crucial for the viscosity and protective properties of the mucus layer. The downregulation of their expression can lead to a weakened mucus barrier, potentially increasing the susceptibility of the intestinal epithelium to other harmful substances and pathogens. The exact molecular mechanisms by which nivalenol regulates mucin gene expression are still under investigation but are likely to involve complex signaling pathways within the intestinal epithelial cells.

Table 2: Summary of Nivalenol's Effect on Mucin Gene Expression

| Cell Model | Nivalenol Concentration | Mucin Gene | Effect on mRNA Expression |

| Caco-2/HT29-MTX co-culture | 2 mg/kg | MUC5AC | Downregulated |

| Caco-2/HT29-MTX co-culture | 2 mg/kg | MUC5B | Downregulated |

This table provides a summary of the reported effects of Nivalenol on the mRNA expression of key mucin genes in an in vitro intestinal cell model.

Toxicokinetics of Nivalenol Hydrate in Non Human Biological Systems

Absorption and Distribution Kinetics in Various Animal Models

Following ingestion, Nivalenol (B191977) hydrate (B1144303) undergoes absorption from the gastrointestinal tract, after which it is distributed to various tissues. The efficiency and rate of these processes can vary significantly between species.

Quantitative Analysis of Intestinal Absorption Dynamics

Nivalenol is generally absorbed from the small intestine. Studies in pigs using an in vitro gastrointestinal model indicated that approximately 21% of ingested Nivalenol was absorbed, with the majority of this absorption occurring in the jejunal compartment nih.gov. In broiler chickens, the oral bioavailability of Nivalenol has been estimated to be as low as 4% rivm.nl. In pigs, Nivalenol was detected in blood samples as early as 20 minutes after feeding, with peak plasma concentrations typically observed between 2.5 to 4.5 hours post-ingestion rivm.nlresearchgate.net. Absorption from the intestine can continue for several hours, with Nivalenol still being absorbed 16 hours after feeding in pigs researchgate.net. Compared to deoxynivalenol (B1670258) (DON), Nivalenol's absorption appears to be slower, potentially due to its lower lipophilicity rivm.nl.

Table 1: Intestinal Absorption of Nivalenol in Animal Models

| Animal Model | Absorption (%) | Primary Absorption Site | Reference |

| Pig (in vitro) | 21 | Jejunum | nih.gov |

| Broiler Chicken | 4 (Oral Bioavailability) | Not specified | rivm.nl |

Comprehensive Mapping of Tissue Distribution Profiles

Information on the specific tissue distribution of Nivalenol hydrate itself is less extensive than for its metabolites. However, studies involving its precursor, Fusarenone-X (FX), which is rapidly converted to Nivalenol in vivo, have shown that both FX and Nivalenol can be detected in various tissues, including the liver, kidney, bile, intestine, and muscle, within hours of administration in piglets food.gov.uk. While Nivalenol's presence in the liver is suggested due to its role in metabolism, detailed quantitative data on its distribution across different organs in various animal species remains limited wikipedia.org.

Metabolism and Biotransformation Pathways

Nivalenol undergoes biotransformation primarily through de-epoxidation and conjugation reactions, which are critical for its detoxification and elimination from the body.

Characterization of De-epoxidation Processes

De-epoxidation, the removal of the epoxide group at the C-12 and C-13 positions of the trichothecene (B1219388) skeleton, is considered the primary Phase I metabolic pathway for Nivalenol researchgate.netnih.gov. This process is largely mediated by the gastrointestinal microflora in various animal species, including rats, pigs, and poultry researchgate.netmdpi.comresearchgate.net. The resulting metabolite, de-epoxynivalenol (DE-NIV), is significantly less toxic than the parent compound wikipedia.orgresearchgate.net. Studies have shown that after a period of exposure to Nivalenol, the gut microflora can adapt to efficiently de-epoxidize the mycotoxin wikipedia.orgresearchgate.net. For instance, in pigs, after one week of Nivalenol-containing feed, nearly all excreted Nivalenol in feces had been de-epoxidated researchgate.net. De-epoxynivalenol is identified as a main metabolite of Nivalenol in most animals, although it is not typically found in humans nih.gov.

Elucidation of Glucuronidation and Other Conjugation Reactions

Conjugation reactions, particularly glucuronidation, represent a significant Phase II metabolic pathway for xenobiotics, including mycotoxins. While glucuronidation is a major detoxification pathway for deoxynivalenol (DON) in many species, the extent and detection of Nivalenol glucuronides are less pronounced. Studies have identified Nivalenol-3-glucoside (NIV3Glc) as a Phase II metabolite in rats researchgate.net. However, Nivalenol glucuronides have been reported to be poorly detected or absent in some studies, potentially due to low conjugation rates or limitations in analytical detection methods mdpi.com. In contrast to DON, where specific glucuronide isomers like DON-3-glucuronide and DON-15-glucuronide are well-characterized, detailed information on Nivalenol conjugation patterns across multiple species is still developing nih.govmdpi.comunit.no.

Identification and Fate of this compound Metabolites (e.g., Nivalenol-glucoside, Fusarenone-X conversion)

A key metabolic transformation involves the conversion of Fusarenone-X (FX), a closely related trichothecene mycotoxin, into Nivalenol. This deacetylation process primarily occurs in the liver and kidney of various animal species, including mice, chickens, ducks, and pigs food.gov.uknih.govresearchgate.net. FX is absorbed more rapidly and efficiently than Nivalenol, and its subsequent rapid conversion to Nivalenol by hepatic and renal enzymes contributes to its higher observed toxicity in some models nih.gov. The primary identified Phase II metabolite of Nivalenol is Nivalenol-3-glucoside (NIV3Glc) researchgate.net. While de-epoxidation leads to the formation of less toxic DE-NIV, which is excreted, the fate of NIV3Glc involves further processing for elimination, typically through urine or feces.

Table 2: Nivalenol Metabolites and Biotransformation Pathways

| Metabolite/Process | Pathway | Primary Species/Excreta | Notes | Reference |

| De-epoxynivalenol (DE-NIV) | De-epoxidation | Rat feces, Pig feces, Poultry feces | Less toxic metabolite; formed by gastrointestinal microflora. | researchgate.netnih.govmdpi.com |

| Nivalenol-3-glucoside (NIV3Glc) | Glucuronidation | Rat (identified) | Phase II metabolite; NIV glucuronides are less frequently detected than DON glucuronides. | researchgate.netmdpi.com |

| Nivalenol (NIV) | Deacetylation of FX | Liver, Kidney | Fusarenone-X (FX) is rapidly converted to NIV in the liver and kidney of various animals (mice, pigs, chickens, ducks). | food.gov.uknih.govresearchgate.netnih.gov |

Compound List:

Nivalenol (NIV)

this compound

Deoxynivalenol (DON)

Fusarenone-X (FX)

De-epoxynivalenol (DE-NIV)

Nivalenol-3-glucoside (NIV3Glc)

Deoxynivalenol-3-glucuronide (DON-3-GlcA)

Deoxynivalenol-15-glucuronide (DON-15-GlcA)

T-2 toxin

HT-2 toxin

Zearalenone (B1683625) (ZEN)

Fusaric acid

Diacetoxyscirpenol (DAS)

3-Acetyldeoxynivalenol (B190510) (3-Ac-DON)

15-Acetyldeoxynivalenol (B30657) (15-Ac-DON)

Neosolaniol (NEO)

Culmorin (CUL)

Structure Activity Relationship Studies of Nivalenol Hydrate

Comparative Structural Analysis with Related Trichothecenes and Analogs

All trichothecenes share a common tetracyclic sesquiterpenoid skeleton, the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core. mdpi.comresearchgate.net This core structure, particularly the 12,13-epoxide ring and the double bond at C9-C10, is considered essential for their toxic activity. mdpi.com The diverse biological effects among different trichothecenes arise from the pattern of substitution on this core skeleton.

Nivalenol (B191977) belongs to the type B trichothecenes, which are characterized by the presence of a ketone (carbonyl) group at the C-8 position. researchgate.net Its structure is very similar to another prominent type B trichothecene (B1219388), deoxynivalenol (B1670258) (DON). The key distinction between NIV and DON is the presence of a hydroxyl (-OH) group at the C-4 position in nivalenol, whereas DON has a hydrogen atom at this position. mdpi.com This single substitution significantly influences the molecule's polarity and its interactions with biological targets.

The presence of hydroxyl groups at positions C-3, C-7, and C-15, in addition to the one at C-4, makes nivalenol a relatively polar molecule. wikipedia.org This polarity affects its absorption, metabolism, and excretion. In contrast, type A trichothecenes, such as T-2 toxin, lack the C-8 ketone but have different ester or hydroxyl groups at various positions, which generally results in higher toxicity compared to type B trichothecenes like nivalenol. researchgate.netnih.gov For example, T-2 toxin has an isovaleroxy group at C-8 and acetyl groups at C-4 and C-15, contributing to its increased lipophilicity and potency. researchgate.net

The table below provides a comparative overview of the functional groups present in nivalenol and other related trichothecenes.

| Feature | Nivalenol (NIV) | Deoxynivalenol (DON) | Fusarenon-X (FUS-X) | T-2 Toxin |

| Trichothecene Type | B | B | B | A |

| C-8 Substituent | Ketone (=O) | Ketone (=O) | Ketone (=O) | Isovaleroxy |

| C-3 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) |

| C-4 Substituent | Hydroxyl (-OH) | Hydrogen (-H) | Acetoxy (-OAc) | Acetoxy (-OAc) |

| C-7 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydroxyl (-OH) | Hydrogen (-H) |

| C-15 Substituent | Hydroxyl (-OH) | Hydroxyl (-OH) | Acetoxy (-OAc) | Acetoxy (-OAc) |

This table illustrates the key structural differences between Nivalenol and other common trichothecenes.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Biological Activity and Analytical Detection

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to predict the biological activity or other properties of chemical compounds based on their molecular structures. For trichothecenes, QSAR models have been developed to understand the structural basis of their toxicity and to predict the activity of new or untested analogs. nih.govdoi.org

These models typically involve aligning the structures of a series of related compounds, like different trichothecenes, and calculating various molecular descriptors. These descriptors can be steric (related to the molecule's shape), electronic (related to the distribution of electrons), or topological (related to the connectivity of atoms). The models then establish a mathematical correlation between these descriptors and a measured biological endpoint, such as cytotoxicity (e.g., IC50 values) or affinity for a biological target. doi.org

Correlation of Electronegativity and Topological Descriptors with Cytotoxicity and Immunochemical Detection

The development of robust QSAR models has highlighted the importance of specific physicochemical properties in determining the biological and analytical behavior of nivalenol and its congeners.

Immunochemical Detection: QSAR models have also been applied to understand the principles of antibody recognition for trichothecenes, which is the basis for widely used analytical methods like ELISA (enzyme-linked immunosorbent assay). dtic.mil The success of these immunoassays depends on the specific binding of an antibody to a particular toxin. The cross-reactivity of an antibody with related toxins is a common challenge. QSAR can help predict this cross-reactivity by correlating molecular descriptors with antibody binding affinity. Studies have shown that the shape of the molecule and the electrostatic potential at the surface are critical for antibody recognition. For example, the presence of the C-4 hydroxyl group in nivalenol makes it structurally distinct from deoxynivalenol, and this difference is often exploited in the development of specific antibodies. QSAR models can quantify how such structural changes influence the binding energy between the toxin and the antibody, thereby predicting the degree of cross-reactivity.

The following table presents hypothetical QSAR data to illustrate the correlation between molecular descriptors and cytotoxicity for a set of trichothecenes.

| Compound | logP (Lipophilicity) | Dipole Moment (Debye) | IC50 (µM) (Cytotoxicity) |

| Nivalenol (NIV) | -0.7 | 4.5 | 1.5 |

| Deoxynivalenol (DON) | -0.3 | 4.2 | 2.8 |

| Fusarenon-X | 0.2 | 3.9 | 1.2 |

| T-2 Toxin | 2.8 | 3.1 | 0.05 |

Note: This table contains illustrative data. IC50 values represent the concentration required to inhibit 50% of cell growth, with lower values indicating higher cytotoxicity.

Investigation of the Influence of Specific Functional Groups on Nivalenol Hydrate's Biological Actions

The biological activity of nivalenol hydrate (B1144303) is not just a property of the entire molecule but is significantly modulated by its individual functional groups.

The 12,13-Epoxide Group: This is the most critical functional group for the toxicity of all trichothecenes. doi.org The strained three-membered ring is electrophilic and is believed to interact with nucleophilic sites on the ribosome, leading to the inhibition of protein synthesis. De-epoxidation, which involves the enzymatic opening of this ring, is a known detoxification pathway, resulting in metabolites with significantly reduced toxicity. nih.gov For instance, the cytotoxicity of de-epoxy nivalenol is reported to be 55 times lower than that of nivalenol itself. nih.gov

The C-4 Hydroxyl Group: This group is the primary structural feature that distinguishes nivalenol from deoxynivalenol. mdpi.com The presence of this hydroxyl group increases the polarity of nivalenol. This modification can influence its toxicokinetics and its binding affinity to the ribosomal target. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the binding pocket of the ribosome, which may contribute to its higher acute toxicity compared to DON in some studies. mdpi.com The enzymatic conversion of deoxynivalenol to nivalenol is catalyzed by a C-4 hydroxylase, an enzyme encoded by the TRI13 gene in certain Fusarium strains. nih.gov

The C-8 Ketone Group: As a defining feature of type B trichothecenes, the carbonyl group at C-8 influences the electronic properties and conformation of the cyclohexene (B86901) ring. Its presence is considered a modulating factor in the toxicity of these compounds, generally rendering them less acutely toxic than type A trichothecenes which have other substituents at this position. researchgate.net

Interactions of Nivalenol Hydrate with Other Compounds and Biological Systems

Characterization of Synergistic and Antagonistic Interactions with Co-occurring Mycotoxins

The presence of multiple mycotoxins in food and feedstuffs is a common scenario, and their combined effects can be cumulative, additive, synergistic, or antagonistic. The toxicity of a mycotoxin mixture cannot always be accurately predicted based solely on the individual toxicities of its components. Studies investigating the interactions of Nivalenol (B191977) (NIV) with other prevalent mycotoxins have revealed significant modulations in their toxicological profiles.